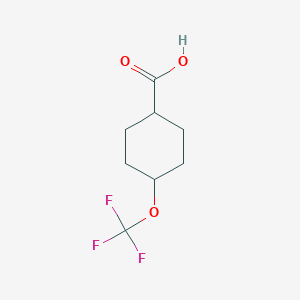

4-(Trifluoromethoxy)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWMYHMLLIPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227187-82-7 | |

| Record name | 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid typically involves the introduction of the trifluoromethoxy group into a cyclohexane derivative. One common method is the trifluoromethoxylation of cyclohexanecarboxylic acid derivatives using specific reagents and catalysts. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted cyclohexane derivatives .

Scientific Research Applications

Chemistry

4-(Trifluoromethoxy)cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethoxy group enhances reactivity, making it valuable in various chemical reactions.

Applications in Synthesis:

- Utilized in the preparation of fluorinated compounds.

- Acts as a reagent in nucleophilic substitution reactions.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Biological Activities:

- Enzyme Inhibition : Studies on derivatives have shown effectiveness against acetylcholinesterase (AChE), suggesting potential for developing treatments for neurodegenerative diseases like Alzheimer’s .

- Antimycobacterial Activity : Related compounds demonstrated activity against Mycobacterium tuberculosis, indicating a pathway for exploring antitubercular agents .

Medicine

The compound is under investigation for its therapeutic applications, particularly as a precursor in drug development.

Potential Therapeutic Uses:

- Development of novel drugs targeting metabolic disorders.

- Exploration as an anti-inflammatory agent due to its structural properties.

Case Study 1: Enzyme Inhibition

A study focused on N-alkyl derivatives of this compound revealed significant inhibition of AChE, with some compounds showing superior performance compared to established medications like rivastigmine. This highlights the compound's potential in treating cognitive disorders.

Case Study 2: Antimycobacterial Activity

Research involving related cyclohexanecarboxylic acids demonstrated mild activity against Mycobacterium tuberculosis. The findings suggest that this compound could be further explored as a lead compound for antitubercular therapies.

| Activity Type | Compound | Observed Effect |

|---|---|---|

| Enzyme Inhibition | N-alkyl derivatives | Inhibition of AChE |

| Antimycobacterial Activity | Related compounds | Activity against M. tuberculosis |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through the trifluoromethoxy group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent-Based Comparison

Key structural analogs include:

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The trifluoromethoxy group (-OCF₃) confers higher lipophilicity than -CF₃ or -Cl substituents, enhancing blood-brain barrier penetration. This property is critical for central nervous system-targeting drugs .

- Acidity: The carboxylic acid group (pKa ~4.8) is deprotonated at physiological pH, facilitating ionic interactions with target proteins. Substituents like -CF₃ or -OCF₃ slightly lower the pKa compared to non-fluorinated analogs .

- Metabolic Stability: Fluorinated derivatives exhibit slower hepatic clearance. For example, trans-4-(trifluoromethoxy)cyclohexanecarboxylic acid demonstrates a biological half-life of ~41 minutes in rat brain studies, outperforming non-fluorinated analogs .

Research Findings

Pharmacological Studies

- In vivo studies of fluorinated cyclohexanecarboxylic acids reveal that the trifluoromethoxy group improves target affinity and reduces off-target binding compared to trifluoromethyl or hydroxymethyl substituents .

Biological Activity

4-(Trifluoromethoxy)cyclohexanecarboxylic acid (CAS No. 1227187-82-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H9F3O2

- Molecular Weight : 210.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to bind to enzymes, potentially inhibiting their activity. This is particularly relevant in metabolic pathways where enzyme modulation can lead to therapeutic effects.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological processes.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress within cells .

Anticancer Properties

Recent research has indicated that this compound displays cytotoxic activity against various cancer cell lines. A study employing the MTT assay demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, with IC50 values indicating potent anticancer effects .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against several pathogens. This broad-spectrum efficacy highlights its potential use in developing new antimicrobial agents.

Case Studies

- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various derivatives of cyclohexanecarboxylic acids found that this compound had an IC50 value of approximately 22 µM against MCF-7 cells, demonstrating its effectiveness compared to standard chemotherapeutic agents .

- Inflammation Model : In a rat model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory treatment .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | IC50 (µM) against MCF-7 | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Cyclohexane derivative | 22 | Moderate | Yes |

| 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one | Chromen derivative | 19 | High | Moderate |

| Caffeic Acid | Phenolic compound | 30 | High | Yes |

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethoxy)cyclohexanecarboxylic acid?

Methodological Answer: Synthesis typically involves functionalizing cyclohexane derivatives. A plausible route includes:

Cyclohexene precursor modification : Start with cyclohexene carboxylic acid derivatives (e.g., 3-cyclohexenecarboxylic acid) .

Electrophilic trifluoromethoxy introduction : Use trifluoromethylating agents (e.g., trifluoromethyl hypofluorite) under controlled conditions to introduce the -OCF₃ group at the 4-position.

Hydrogenation : Reduce double bonds in intermediates to achieve the saturated cyclohexane backbone .

Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

NMR Analysis :

- ¹H NMR : Peaks for cyclohexane protons (δ 1.2–2.5 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad).

- ¹³C NMR : Carboxylic carbon (δ 170–175 ppm), trifluoromethoxy carbon (δ 120–125 ppm, quartet due to J coupling with fluorine) .

FT-IR : Strong O-H stretch (2500–3000 cm⁻¹, carboxylic acid), C=O (1700 cm⁻¹), and C-F (1100–1200 cm⁻¹) .

Mass Spectrometry : Molecular ion peak at m/z ~224 (M⁺ for C₈H₁₁F₃O₃) with fragmentation patterns confirming the cyclohexane backbone .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant properties similar to difluorocyclohexanecarboxylic acids) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Questions

Q. How to optimize the synthesis yield when introducing the trifluoromethoxy group?

Methodological Answer:

- Reagent Selection : Use silver(I) fluoride (AgF) as a catalyst to enhance electrophilic trifluoromethylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) to minimize over-reaction.

Q. Data Contradiction Analysis :

Q. How to resolve discrepancies in NMR data during structural confirmation?

Methodological Answer:

- Scenario : Unexpected splitting in ¹H NMR (e.g., non-equivalent cyclohexane protons).

- Root Cause : Conformational isomerism (chair vs. boat cyclohexane) or incomplete hydrogenation.

- Solution :

Q. What analytical methods are recommended for assessing purity in pharmaceutical research?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 mm), mobile phase (acetonitrile/0.1% TFA in water), UV detection at 210 nm. Purity >98% required for pharmacopeial standards .

- Elemental Analysis : Validate %C, %H, and %F content against theoretical values (e.g., C: 43.2%, H: 4.9%, F: 25.5%) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) for storage suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.